molecular formula C15H13NO2S B1353793 a-Tosylbenzyl isocyanide CAS No. 36635-66-2

a-Tosylbenzyl isocyanide

Cat. No. B1353793
CAS RN: 36635-66-2
M. Wt: 271.3 g/mol
InChI Key: KIJCBVOPJSHLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Tosylbenzyl isocyanide (TosMIC) is a versatile reagent that can be used in a variety of organic synthesis reactions. It is a colorless liquid with a characteristic odor, and is soluble in many organic solvents. TosMIC is widely used in synthetic organic chemistry, and has been used in a variety of applications, including pharmaceutical and biotechnological research.

Scientific Research Applications

  • Multicomponent Synthesis

    • Isocyanides are used in multicomponent synthesis .
    • They are used in reactions with both electrophiles and nucleophiles to form multiple bonds on the terminal carbon .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not mentioned in the source .
  • Organic Transformations and Materials Science

    • Isocyanides are used as reactants in organic transformations and materials science .
    • They act as electron-withdrawing functional groups and thus increase the acidity of protons on the adjacent α-carbon atom .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not mentioned in the source .
  • Organometallic Chemistry

    • Isocyanides are used as surrogates of toxic gaseous CO in organometallic chemistry .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not mentioned in the source .
  • Green Chemistry

    • A simple, green, and highly efficient protocol for the synthesis of isocyanides has been described .
    • The reaction involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C .
    • The product isocyanides were obtained in high to excellent yields in less than 5 min .
    • The method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides, excellent purity, increased safety, and minimal reaction waste .
    • The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods .
  • Pharmaceutical Applications

    • Many natural isocyanides show antibiotic, fungicidal, antineoplastic, or antifouling effects .
    • Most derivatives exhibit low toxicity .
    • Isocyanides have a peculiar chemistry that allows them to operate as nucleophiles, electrophiles, and even radicals, making them efficient and versatile synthetic reagents .
  • Metal Coordinating Properties

    • Isocyanides have carved out a niche in ecological systems probably thanks to their metal coordinating properties .
    • The isocyanide functional group is an unconventional pharmacophore especially useful as a metal coordinating warhead .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not mentioned in the source .
  • Molecular Design

    • The latest generation of chemists has started to include isocyanides in virtually every applied field involving molecular design .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not mentioned in the source .

properties

IUPAC Name

1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJCBVOPJSHLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

a-Tosylbenzyl isocyanide

CAS RN

36635-66-2
Record name Isocyano(phenyl)methyl 4-methylphenyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
a-Tosylbenzyl isocyanide
Reactant of Route 2
a-Tosylbenzyl isocyanide

Citations

For This Compound
3
Citations
AM Van Leusen, J Wildeman… - The Journal of Organic …, 1977 - ACS Publications
… a-Tosylbenzyl isocyanide and-tosylethyl isocyanide, likewise, give 1, 4, 5-trisubstituted imidazoles (7). The cycload-dition of TosMICto imidoyl chlorides is accompanied by loss of HC1, …
Number of citations: 402 pubs.acs.org
HA Houwing, AM Van Leusen - Journal of Heterocyclic …, 1981 - Wiley Online Library
… (a) Regioisomeric 4-cyano-3-methyl-2-phenylpyrrole was isolated in 3% yield, and was identical with a sample synthesized independently from a-tosylbenzyl isocyanide and …
Number of citations: 38 onlinelibrary.wiley.com
AM van Leusen, R Oosterwijk… - Recueil des Travaux …, 1985 - Wiley Online Library
… 6g: Prepared analogously to 6f using a-tosylbenzyl isocyanide (2c) in 73% yield as a near white solid (from EtOH at -2O"C), mp 133 "C (dec.). After four crystallizations from CH,CI,/EtOH…
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.